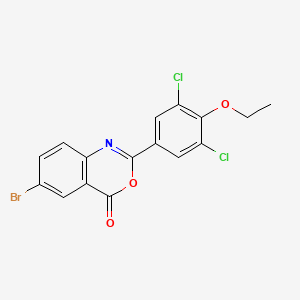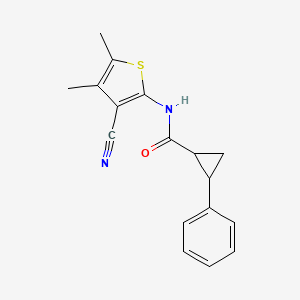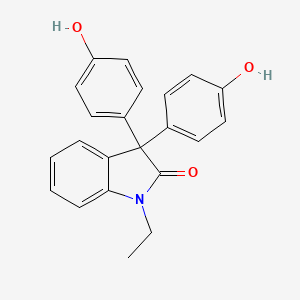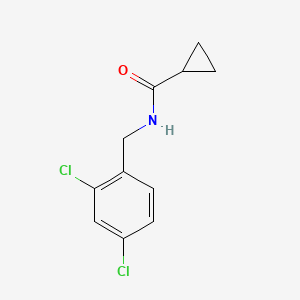![molecular formula C19H20ClNO5 B4885912 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene, also known as ANPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANPP is a precursor to the synthesis of fentanyl, a potent synthetic opioid that is used medically for pain relief. However, the focus of
Mecanismo De Acción
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene acts as a mu-opioid receptor agonist, meaning that it binds to and activates the mu-opioid receptor. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of pleasure and euphoria. The mechanism of action of 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene is similar to that of fentanyl, which is why it is used as a precursor to fentanyl synthesis.
Biochemical and Physiological Effects:
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene has also been shown to produce physical dependence and withdrawal symptoms in animals, similar to other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene in lab experiments is its high affinity for the mu-opioid receptor. This makes it a valuable tool for studying the structure-activity relationship of opioids and their interactions with the mu-opioid receptor. However, one limitation of using 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene is its potential for abuse and addiction, which must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene. One area of interest is the development of novel opioid analgesics that are less addictive and have fewer side effects than currently available opioids. 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene could be used as a starting point for the development of these new drugs. Another area of interest is the development of new tools for studying the mu-opioid receptor and its interactions with opioids. 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene could be used to develop new ligands and probes for studying this receptor. Finally, 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene could be used to study the role of the mu-opioid receptor in other physiological processes, such as immune function and stress responses.
Conclusion:
In conclusion, 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene is a valuable tool for scientific research, particularly in the field of medicinal chemistry. Its high affinity for the mu-opioid receptor makes it a valuable tool for studying the structure-activity relationship of opioids and their interactions with this receptor. However, its potential for abuse and addiction must be carefully considered when using it in lab experiments. There are several potential future directions for research involving 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene, including the development of new opioid analgesics and the development of new tools for studying the mu-opioid receptor.
Métodos De Síntesis
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrophenol with allyl bromide, followed by the reaction of the resulting product with 3-chloropropyl-2-methoxyphenol. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene. This synthesis method has been well-documented in scientific literature and has been used to produce 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene for research purposes.
Aplicaciones Científicas De Investigación
4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a high affinity for the mu-opioid receptor, which is the same receptor that fentanyl binds to. This makes 4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene a valuable tool for studying the structure-activity relationship of opioids and their interactions with the mu-opioid receptor.
Propiedades
IUPAC Name |
1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-3-5-14-6-8-18(19(12-14)24-2)26-11-4-10-25-17-9-7-15(21(22)23)13-16(17)20/h3,6-9,12-13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUVRMHHUPSHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)



![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)


![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4885898.png)


![N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4885908.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)
![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)